5-({[(2,4-Dichloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole
Description
Properties
IUPAC Name |
[(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamino] N-(2,4-dichlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2S/c1-11-17(27-18(22-11)13-6-4-3-5-7-13)12(2)24-26-19(25)23-16-9-8-14(20)10-15(16)21/h3-10H,1-2H3,(H,23,25)/b24-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIZDYKIIFJCLU-WYMPLXKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC(=O)NC3=C(C=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/OC(=O)NC3=C(C=C(C=C3)Cl)Cl)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-({[(2,4-Dichloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activities, including cytotoxic effects against cancer cell lines, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H15Cl2N3O2S
- Molecular Weight : 372.27 g/mol
- CAS Number : 2828-42-4
Cytotoxic Activity
Recent studies have demonstrated the cytotoxic potential of thiazole derivatives against various cancer cell lines. Specifically, the compound has been evaluated for its activity against colon carcinoma (HCT-116), liver carcinoma (HepG2), and breast carcinoma (MDA-MB-231) cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |
|---|---|---|
| HCT-116 | 10.5 ± 1.2 | 0.5 |
| HepG2 | 8.3 ± 0.9 | 0.3 |
| MDA-MB-231 | 12.0 ± 1.5 | 0.7 |
The IC50 values indicate that the compound exhibits significant cytotoxicity, particularly against HepG2 cells, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its cytotoxic effects appears to involve inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase domain. Molecular docking studies have shown favorable binding interactions with the EGFR target, supporting its role as a potential inhibitor .
Study on Anticancer Activity
In a recent study focusing on the synthesis and evaluation of thiazole derivatives, the compound was found to significantly inhibit cancer cell proliferation in vitro. The study utilized a dose-response approach to determine the IC50 values across several cell lines, confirming its effectiveness compared to established chemotherapeutics like Doxorubicin .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of thiazole derivatives in Alzheimer's disease models. Compounds similar to the one have shown promising acetylcholinesterase inhibitory activity, which is crucial for enhancing cognitive function by preventing acetylcholine breakdown .
Safety and Toxicity
Toxicity assessments conducted alongside cytotoxicity studies indicated minimal adverse effects on normal human lung fibroblast cells (MRC-5), suggesting a favorable safety profile for further pharmacological development .
Comparison with Similar Compounds
Key Observations :
- Steric Factors : Substitution at position 2 (phenyl vs. 4-chlorophenyl) influences steric bulk. For example, 2-(4-chlorophenyl) analogs may exhibit hindered rotation, affecting conformational flexibility .
- Hydrogen Bonding: The anilino NH in the target compound enables hydrogen bonding, unlike benzoyloxy analogs, which may impact solubility and target binding .
Physicochemical Properties
- Solubility : Increased chloro substitution (e.g., 2,4-dichloro vs. 4-chloro) reduces polarity, lowering aqueous solubility but enhancing lipid membrane permeability .
- Stability: Electron-withdrawing groups (e.g., Cl) may improve stability against hydrolysis compared to alkylamino analogs .
Commercial and Research Relevance
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-({[(2,4-Dichloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole, and how are intermediates validated?
- Methodology : The compound can be synthesized via multi-step reactions involving thiazole ring formation and subsequent functionalization. For example, coupling 2,4-dichloroaniline derivatives with thiazole precursors under reflux conditions in polar aprotic solvents like DMSO or DMF (60–80°C, 12–18 hours). Intermediate purity is confirmed via melting point analysis, TLC, and elemental analysis (e.g., C, H, N, S content comparisons between theoretical and experimental values) .
- Validation : Post-synthesis, intermediates are characterized using FT-IR (to confirm carbonyl and amide bonds) and H/C NMR (to verify regiochemistry and substituent integration) .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Techniques :
- Spectroscopy : H NMR (e.g., aromatic protons at δ 7.2–8.0 ppm, thiazole protons at δ 6.8–7.1 ppm) and C NMR (carbonyl carbons at ~165–170 ppm) .
- Elemental Analysis : Discrepancies ≤0.3% between calculated and observed values for C, H, N, and S .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 505.2 for CHClNOS) .
Advanced Research Questions
Q. How can contradictions in elemental analysis data be resolved during characterization?
- Root Causes : Contradictions often arise from incomplete purification (e.g., residual solvents) or hygroscopic intermediates.
- Mitigation :
- Repurify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) .
- Use alternative techniques like X-ray crystallography to confirm molecular geometry (SHELX programs refine crystal structures, resolving ambiguities in bond lengths/angles) .
Q. What computational methods predict the compound’s reactivity and binding affinity in biological systems?
- Approach :
- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., CYP enzymes or antimicrobial targets). The 2,4-dichloroanilino group may exhibit π-π stacking with aromatic residues .
- DFT Calculations : Gaussian 09 to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps indicate electrophilic/nucleophilic sites) .
- Experimental Validation : Compare computational results with in vitro assays (e.g., MIC values against bacterial strains or IC in enzyme inhibition assays) .
Q. How does solvent choice impact reaction yields in the synthesis of thiazole derivatives?
- Data-Driven Analysis :
- High-Yield Solvents : DMF (yields ~70–80%) facilitates nucleophilic substitution due to high polarity.
- Low-Yield Solvents : Ethanol (yields ~50–60%) may limit solubility of hydrophobic intermediates .
- Table 1 : Solvent Effects on Key Steps
| Step | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cyclization | DMF | 80 | 78 |
| Coupling | Ethanol | 70 | 55 |
| Purification | Ethanol/Water | RT | 65 |
Contradiction Analysis
Q. Why do similar synthetic protocols yield divergent purity levels for this compound?
- Critical Factors :
- Catalyst Purity : Impure acetic acid (in stepwise coupling) introduces side products.
- Reaction Time : Under-refluxed reactions (<12 hours) leave unreacted aldehydes, detectable via H NMR (δ 9.8–10.2 ppm for aldehyde protons) .
Experimental Design
Q. How to optimize crystallization conditions for X-ray diffraction studies?
- Strategy :
- Screen solvents (e.g., DMSO, DMF, ethanol) via slow evaporation.
- Use SHELXT for phase problem resolution and SHELXL for refinement (R-factor <0.05 for high-resolution data) .
Biological Activity
Q. What in vitro assays are suitable for evaluating this compound’s antimicrobial potential?
- Protocols :
- Broth Microdilution (CLSI guidelines): Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
- Time-Kill Assays : Monitor bactericidal effects at 2× MIC over 24 hours .
- Mechanistic Insight : Thiazole rings disrupt membrane integrity (confirmed via SYTOX Green uptake assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
